(r)-3-Amino-3-(3-nitrophenyl)propionic acid
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Overview
Description
®-3-Amino-3-(3-nitrophenyl)propionic acid is a chiral amino acid derivative with a nitro group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(3-nitrophenyl)propionic acid typically involves the reduction of nitro compounds to amines. One common method is the reduction of 3-nitrophenylacetic acid using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using metal-free reducing agents like tetrahydroxydiboron . The reaction conditions often involve mild temperatures and solvents like ethanol or water to facilitate the reduction process.
Industrial Production Methods
Industrial production of ®-3-Amino-3-(3-nitrophenyl)propionic acid may involve large-scale reduction processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reducing agents and solvents is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Amino-3-(3-nitrophenyl)propionic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or tetrahydroxydiboron.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tetrahydroxydiboron.
Solvents: Ethanol, water.
Oxidizing Agents: Nitric acid, hydrogen peroxide.
Major Products Formed
Amines: Reduction of the nitro group forms primary amines.
Substituted Derivatives: Various functional groups can be introduced through substitution reactions.
Scientific Research Applications
®-3-Amino-3-(3-nitrophenyl)propionic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-Amino-3-(3-nitrophenyl)propionic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenylacetic acid: Similar structure but lacks the amino group.
3-Amino-3-phenylpropionic acid: Similar structure but lacks the nitro group.
3-Nitrotyrosine: Contains both nitro and amino groups but has a different backbone structure.
Uniqueness
®-3-Amino-3-(3-nitrophenyl)propionic acid is unique due to the presence of both nitro and amino groups on the phenyl ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-3-amino-3-(3-nitrophenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-8(5-9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBFILRQMRECCK-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351676 |
Source
|
Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
787544-61-0 |
Source
|
Record name | (r)-3-amino-3-(3-nitrophenyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10351676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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